molecular formula C17H16N4O B7752260 3-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-5-one

3-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7752260
M. Wt: 292.33 g/mol
InChI Key: ONGIUXDQQHLLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring substituted with a benzhydrylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of benzhydrylamine with a suitable triazine precursor. One common method involves the condensation of benzhydrylamine with 6-methyl-2H-1,2,4-triazin-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The benzhydrylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated triazine derivatives.

Scientific Research Applications

3-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The benzhydrylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The triazine ring may also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzhydrylamine: A simpler compound with similar structural features.

    6-methyl-2H-1,2,4-triazin-5-one: The triazine precursor used in the synthesis of the target compound.

    Other Triazine Derivatives: Compounds with similar triazine rings but different substituents.

Uniqueness

3-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to the presence of both the benzhydrylamino group and the methyl-substituted triazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-16(22)19-17(21-20-12)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGIUXDQQHLLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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